Superior Potency and Unique Subtype Selectivity Profile for α2C-ARs
(S)-Piperoxan hydrochloride exhibits a unique rank order of potency across human α2-adrenergic receptor subtypes, with the highest affinity for the α2C-AR (Ki = 1.3 nM), followed by α2B-AR (Ki = 2 nM) and then α2A-AR (Ki = 5.4 nM) . This profile is quantitatively distinct from other classic α2-antagonists. For instance, rauwolscine shows the opposite trend, with its highest affinity for α2C (Ki = 0.6 nM) but a much smaller differential between α2A (Ki = 3.5 nM) and α2B (Ki = 4.6 nM) . Yohimbine also differs, with reported Ki values of 3.1 nM for α2A, and its potency is generally lower than piperoxan for α2B and α2C . Mianserin is a non-selective antagonist with significantly weaker affinity for α2-ARs (Ki ≈ 17-76 nM) [1].
| Evidence Dimension | Binding Affinity (Ki) for α2-AR Subtypes |
|---|---|
| Target Compound Data | α2A: 5.4 nM; α2B: 2 nM; α2C: 1.3 nM |
| Comparator Or Baseline | Rauwolscine (α2A: 3.5 nM; α2B: 4.6 nM; α2C: 0.6 nM) ; Yohimbine (α2A: 3.1 nM) ; Mianserin (α2: 17-76 nM) [1] |
| Quantified Difference | Piperoxan's α2C/α2A ratio is ~4.2x, vs. Rauwolscine's ratio of ~5.8x. Piperoxan is ~3-15x more potent than mianserin. |
| Conditions | Radioligand binding assays on cloned human α2A-, α2B-, and α2C-ARs [REFS-1, REFS-2]. |
Why This Matters
This unique selectivity profile makes (S)-piperoxan hydrochloride the preferred tool for pharmacological studies requiring selective, yet potent, antagonism of the α2C-adrenergic receptor over the α2A subtype, a distinction not achievable with rauwolscine or yohimbine.
- [1] BindingDB. Mianserin Ki data. Accessed 2026. View Source
